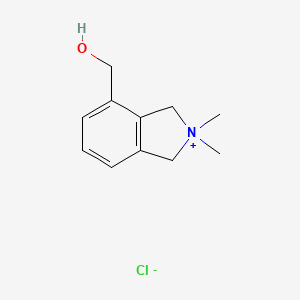
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound that belongs to the class of isoindolium salts This compound is characterized by the presence of a hydroxymethyl group attached to the isoindolium ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as 2,2-dimethyl-1,3-diaminopropane, with an aldehyde or ketone to form the isoindoline core.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde in the presence of a base.
Quaternization: The final step involves the quaternization of the isoindoline nitrogen with a suitable alkylating agent, such as methyl chloride, to form the isoindolium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The isoindolium ring can be reduced to form the corresponding isoindoline.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(Formyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride.
Reduction: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindoline.
Substitution: Formation of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium hydroxide.
Scientific Research Applications
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the isoindolium ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-2-methyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 4-(Methoxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
- 2,2-Dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride
Uniqueness
4-(Hydroxymethyl)-2,2-dimethyl-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables diverse chemical transformations, making the compound valuable in various research applications.
Properties
CAS No. |
828923-45-1 |
|---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(2,2-dimethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride |
InChI |
InChI=1S/C11H16NO.ClH/c1-12(2)6-9-4-3-5-10(8-13)11(9)7-12;/h3-5,13H,6-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
FYXPPXPQRKQKNT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC2=C(C1)C(=CC=C2)CO)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




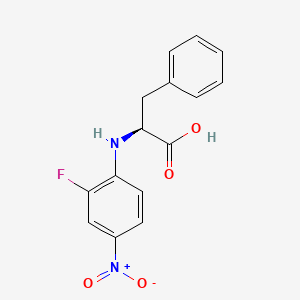
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
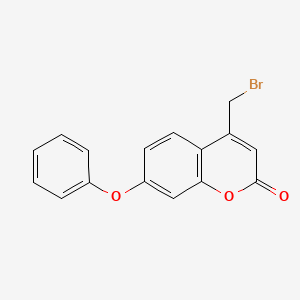

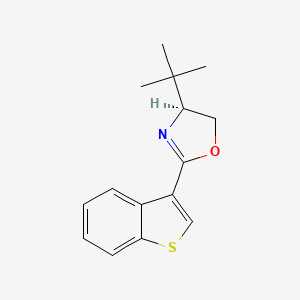
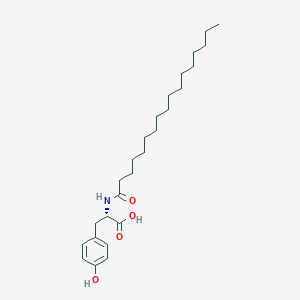
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
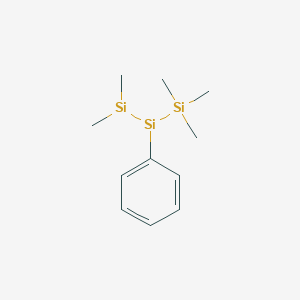
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
